

Spectroscopic Analysis of Disperse Red 278: A Technical Guide

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Compound of Interest

Compound Name: Disperse Red 278

Cat. No.: B1595276

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the disperse dye, **Disperse Red 278** (C.I. 113386). While a thorough search of publicly available scientific literature and databases did not yield specific quantitative UV-Vis and NMR spectra for **Disperse Red 278**, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for the analysis of this and similar monoazo disperse dyes.

Introduction to Disperse Red 278

Disperse Red 278 is a monoazo dye characterized by its brilliant red shade.^[1] It is primarily used for the dyeing and printing of polyester and polyester/cotton blended fabrics.^[1] Its chemical structure and identifying information are summarized in Table 1.

Table 1: Chemical and Physical Properties of **Disperse Red 278**

Property	Value
C.I. Name	Disperse Red 278
C.I. Number	113386
CAS Number	68248-10-2
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₇
Molecular Weight	471.46 g/mol
Chemical Class	Single Azo

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the color and electronic properties of dyes. The absorption of light in the visible region is responsible for the dye's color. For a red dye like **Disperse Red 278**, maximum absorption (λ_{max}) is expected in the blue-green region of the spectrum.

Table 2: Expected UV-Vis Absorption Data for **Disperse Red 278**

Solvent	Expected λ_{max} Range (nm)	Molar Absorptivity (ϵ)
Acetone	490 - 520	Data not available
Ethanol	490 - 520	Data not available
Chloroform	500 - 530	Data not available

Note: The expected λ_{max} range is based on typical values for similar monoazo disperse dyes. The exact value can vary depending on the solvent and the specific electronic environment of the chromophore.

Experimental Protocol for UV-Vis Analysis

A general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye is as follows:

- **Solvent Selection:** Choose a suitable organic solvent in which the dye is soluble, such as acetone, ethanol, or chloroform. The solvent should be transparent in the visible region of the spectrum.
- **Preparation of Stock Solution:** Accurately weigh a small amount of the dye (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution.
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
- **Spectrophotometer Setup:**
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Set the wavelength range for scanning (e.g., 350 - 700 nm).
 - Use the pure solvent as a blank to zero the instrument.
- **Measurement:**
 - Rinse a cuvette with the sample solution and then fill it.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Table 3: Expected ^1H NMR Chemical Shift Ranges for Key Protons in **Disperse Red 278**

Proton Type	Expected Chemical Shift (δ , ppm)
Aromatic Protons	6.5 - 8.5
-N-CH ₂ - Protons	3.5 - 4.5
-O-CH ₃ Protons	3.6 - 4.0
Acetyl -CH ₃ Protons	1.9 - 2.5

Note: These are estimated ranges based on the known structure of **Disperse Red 278** and typical chemical shifts for similar functional groups. The exact shifts will depend on the solvent and the specific electronic environment within the molecule.

Experimental Protocol for NMR Analysis

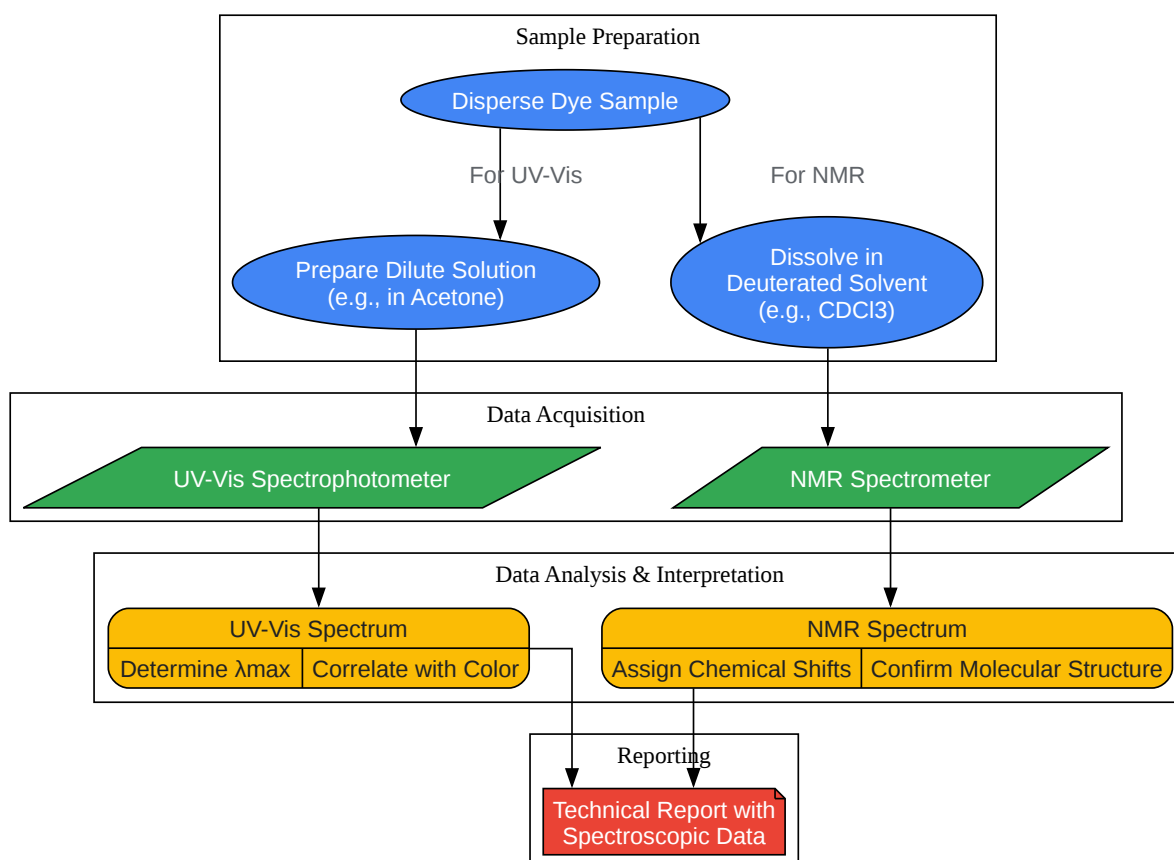
The following is a general protocol for obtaining the NMR spectrum of a disperse dye:

- Solvent Selection: Choose a deuterated solvent in which the dye is sufficiently soluble (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)).
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the dye sample in 0.5 - 0.7 mL of the deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved; sonication may be required.
 - If necessary, filter the solution to remove any particulate matter.
- NMR Spectrometer Setup:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.

- If required, acquire other spectra such as ^{13}C NMR or 2D correlation spectra (e.g., COSY, HSQC) to aid in structure elucidation.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like **Disperse Red 278**.



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Caption: General workflow for the spectroscopic analysis of a disperse dye.

Conclusion

While specific, experimentally determined UV-Vis and NMR data for **Disperse Red 278** are not readily available in the public domain, this guide provides the foundational knowledge for researchers to conduct their own analyses. The provided protocols are based on standard laboratory practices for the characterization of disperse azo dyes and can be adapted to meet specific experimental needs. Further research, potentially through direct contact with dye manufacturers or specialized analytical laboratories, may be necessary to obtain certified spectroscopic data for **Disperse Red 278**.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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